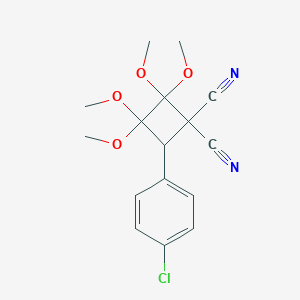![molecular formula C16H16N2O4 B14012397 Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate CAS No. 827025-42-3](/img/structure/B14012397.png)
Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a pyridine ring bearing a methylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with methylamine to form 2-(methylcarbamoyl)pyridine.
Esterification: The intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Alcohols
Major Products Formed
Oxidation: Carboxylic acids, Oxidized derivatives
Reduction: Reduced derivatives
Substitution: Amino or alkoxy derivatives
Applications De Recherche Scientifique
Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, targeting various kinases involved in cancer and other diseases.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyridine and benzoate derivatives.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate can be compared with other similar compounds, such as:
Sorafenib: A multiple kinase inhibitor targeting RAF kinase and receptor tyrosine kinases.
Sunitinib: Another kinase inhibitor with a similar pyridine structure.
Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoate ester and a pyridine ring with a methylcarbamoyl group makes it a versatile compound for various applications in medicinal chemistry and biological research.
Propriétés
Numéro CAS |
827025-42-3 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
ethyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-16(20)11-4-6-12(7-5-11)22-13-8-9-18-14(10-13)15(19)17-2/h4-10H,3H2,1-2H3,(H,17,19) |
Clé InChI |
LQWGLXYXOBAIDF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


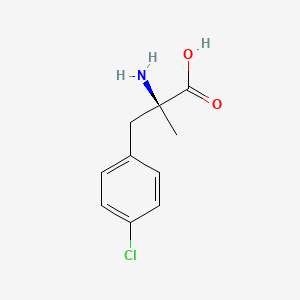
![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)

![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)
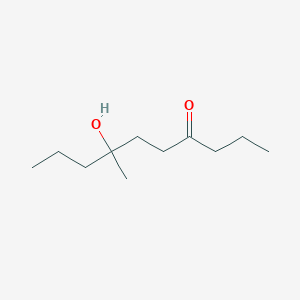

![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)
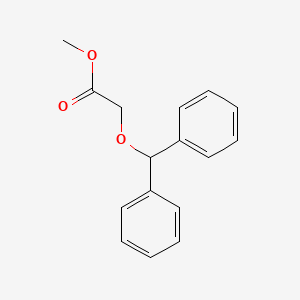
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
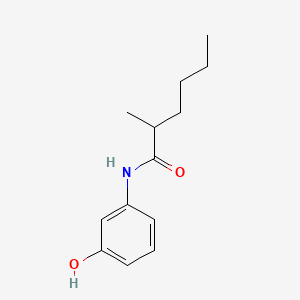
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)

